A Guide to the Crystal Structure Analysis of (S)-(+)-2-(2-chlorophenyl)glycine Methyl Ester Tartrate for Pharmaceutical Development
A Guide to the Crystal Structure Analysis of (S)-(+)-2-(2-chlorophenyl)glycine Methyl Ester Tartrate for Pharmaceutical Development
This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of (S)-(+)-2-(2-chlorophenyl)glycine methyl ester tartrate. This compound is a critical chiral intermediate in the synthesis of pharmaceuticals, and understanding its three-dimensional structure is paramount for quality control, process optimization, and ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity and Crystallographic Analysis
In pharmaceutical development, the stereochemistry of a molecule is a critical attribute that often dictates its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects. The use of a single, desired enantiomer is a common strategy to develop safer and more effective drugs. (S)-(+)-2-(2-chlorophenyl)glycine methyl ester is a key chiral building block, and its resolution into a single enantiomer is a crucial manufacturing step.
The formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid, is a classical and robust method for separating enantiomers.[1][2] The principle lies in the fact that diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3] L-(+)-tartaric acid is a widely used and cost-effective resolving agent for this purpose.[3]
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule.[4][5] It provides unambiguous information about the relative configuration of all stereogenic centers within a molecule and, crucially, can be used to determine the absolute configuration of a chiral compound.[5][6] This guide will detail the process of analyzing the tartrate salt of (S)-(+)-2-(2-chlorophenyl)glycine methyl ester, a critical step in ensuring the production of an enantiomerically pure pharmaceutical intermediate.
Synthesis and Crystallization of the Diastereomeric Salt
The journey to the crystal structure begins with the synthesis and crystallization of high-quality single crystals of (S)-(+)-2-(2-chlorophenyl)glycine methyl ester tartrate.
Synthesis of the Tartrate Salt
The formation of the tartrate salt is achieved by reacting racemic 2-(2-chlorophenyl)glycine methyl ester with L-(+)-tartaric acid. The general procedure involves dissolving the racemic ester in a suitable solvent and adding a solution of L-(+)-tartaric acid.[7] The choice of solvent is critical and often determined empirically to facilitate the selective crystallization of one diastereomer.
A patented method describes the dissolution of methyl alpha-amino (2-chlorophenyl) acetate in acetone, which is then added to a suspension of L(+)-tartaric acid in methanol.[7] This process highlights the importance of solvent systems in achieving the desired separation.
Crystallization: The Art and Science
Obtaining crystals suitable for SC-XRD is often the most challenging step. The ideal crystal is a single, well-formed entity with dimensions typically in the range of 0.1 to 0.5 mm, free from cracks and other defects. The process of crystallization from the diastereomeric salt mixture is a carefully controlled one. A common technique involves a cycle of heating and cooling to improve the enantiomeric purity of the crystalline material.[7]
Experimental Protocol: Diastereomeric Salt Crystallization
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Dissolution: Dissolve the synthesized (S)-(+)-2-(2-chlorophenyl)glycine methyl ester tartrate in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/acetone) at an elevated temperature.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it encourages the growth of a few large crystals rather than many small ones.
-
Evaporation: If slow cooling does not yield crystals, slow evaporation of the solvent can be attempted. This is achieved by loosely covering the container to allow the solvent to evaporate over several days.
-
Seeding: If spontaneous crystallization is difficult, introducing a seed crystal from a previous successful crystallization can induce the growth of larger crystals.[1]
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested and separated from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The core of the structural analysis lies in the SC-XRD experiment. This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the atomic arrangement can be deduced.
Data Collection
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern. The data collection is performed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The space group provides information about the symmetry of the crystal lattice and can give an initial indication of whether the crystal is chiral.[5]
The phase problem is then solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined against the experimental data to improve the fit between the observed and calculated diffraction intensities. The refinement process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom.
Determination of Absolute Configuration
For a chiral molecule, determining the absolute configuration is essential. When using X-ray radiation that is close to an absorption edge of one of the atoms in the crystal (anomalous dispersion), the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal.[4] The Flack parameter is a refinable parameter that is used to determine the absolute configuration from this anomalous scattering. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
Interpreting the Crystal Structure
The final output of a successful SC-XRD analysis is a detailed model of the crystal structure. This provides a wealth of information for the drug development professional.
Molecular Conformation and Stereochemistry
The analysis will confirm the (S) configuration of the 2-(2-chlorophenyl)glycine methyl ester and the known (2R, 3R) configuration of the L-tartrate counterion. It will also reveal the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.
Intermolecular Interactions and Crystal Packing
The crystal structure reveals how the molecules pack together in the solid state. This is dictated by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and, in this case, ionic interactions between the protonated amine of the glycine derivative and the carboxylate groups of the tartrate. The tartrate molecule, with its multiple hydroxyl and carboxyl groups, is an excellent hydrogen bond donor and acceptor, often playing a key role in the formation of a stable and well-ordered crystal lattice.[9] Understanding these interactions is crucial for comprehending the physical properties of the solid form, such as its stability and dissolution rate.
Data Presentation
Quantitative data from the crystallographic analysis should be presented in a clear and concise manner.
| Parameter | Value | Source |
| Molecular Formula | C13H16ClNO8 | PubChem[10] |
| Molecular Weight | 349.72 g/mol | PubChem[10] |
| CAS Number | 141109-15-1 | European Chemicals Agency (ECHA)[10] |
| Physical Form | White to Off-white solid | MilliporeSigma[11] |
Experimental Workflows and Logical Relationships
Visualizing the workflow can aid in understanding the entire process from synthesis to final structural analysis.
The logical relationship between the choice of resolving agent and the outcome of the crystallization is crucial.
Conclusion
The crystal structure analysis of (S)-(+)-2-(2-chlorophenyl)glycine methyl ester tartrate is a powerful tool in pharmaceutical development. It provides the ultimate confirmation of the stereochemistry of this important chiral intermediate and offers deep insights into the solid-state properties that are critical for process control and the quality of the final drug substance. By following a systematic approach of synthesis, crystallization, and SC-XRD analysis, researchers can ensure the enantiomeric purity and structural integrity of this key building block, contributing to the development of safe and effective medicines.
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE. [Link]
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Single Crystal XRD Structure and Theoretical Analysis of the Chiral Au30S(S-t-Bu)18 Cluster. ACS Publications. [Link]
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Chiral resolution. Wikipedia. [Link]
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Single Crystal X ray Structural Determination of Natural Products. American Institute of Physics. [Link]
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X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link]
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(S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate. PubChem. [Link]
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Tartrate Chirality Determines Thaumatin Crystal Habit. Yeshiva University. [Link]
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(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate. MilliporeSigma. [Link]
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